molecular formula C17H19N3S2 B4556177 3-(4,5-DIMETHYL-3-THIENYL)-4-METHYL-5-[(4-METHYLBENZYL)SULFANYL]-4H-1,2,4-TRIAZOLE

3-(4,5-DIMETHYL-3-THIENYL)-4-METHYL-5-[(4-METHYLBENZYL)SULFANYL]-4H-1,2,4-TRIAZOLE

Cat. No.: B4556177
M. Wt: 329.5 g/mol
InChI Key: MIEDAPSLRJZSBZ-UHFFFAOYSA-N
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Description

3-(4,5-DIMETHYL-3-THIENYL)-4-METHYL-5-[(4-METHYLBENZYL)SULFANYL]-4H-1,2,4-TRIAZOLE is a heterocyclic compound that features a triazole ring fused with a thiophene ring

Scientific Research Applications

3-(4,5-DIMETHYL-3-THIENYL)-4-METHYL-5-[(4-METHYLBENZYL)SULFANYL]-4H-1,2,4-TRIAZOLE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of organic semiconductors and other advanced materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,5-DIMETHYL-3-THIENYL)-4-METHYL-5-[(4-METHYLBENZYL)SULFANYL]-4H-1,2,4-TRIAZOLE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,5-dimethylthiophene-3-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate to yield the final triazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and temperature control can further improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(4,5-DIMETHYL-3-THIENYL)-4-METHYL-5-[(4-METHYLBENZYL)SULFANYL]-4H-1,2,4-TRIAZOLE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under hydrogenation conditions.

    Substitution: The methyl groups on the thiophene ring can be substituted with other functional groups using electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Halogenated thiophene derivatives.

Mechanism of Action

The mechanism of action of 3-(4,5-DIMETHYL-3-THIENYL)-4-METHYL-5-[(4-METHYLBENZYL)SULFANYL]-4H-1,2,4-TRIAZOLE involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the function of essential bacterial enzymes, leading to cell death. In medicinal applications, it may interact with cellular receptors or enzymes, modulating signaling pathways and exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds such as 2,5-dimethylthiophene and 3-acetyl-2,5-dimethylthiophene.

    Triazole Derivatives: Compounds like 1,2,4-triazole and its various substituted derivatives.

Uniqueness

3-(4,5-DIMETHYL-3-THIENYL)-4-METHYL-5-[(4-METHYLBENZYL)SULFANYL]-4H-1,2,4-TRIAZOLE is unique due to the presence of both thiophene and triazole rings in its structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-(4,5-dimethylthiophen-3-yl)-4-methyl-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3S2/c1-11-5-7-14(8-6-11)9-22-17-19-18-16(20(17)4)15-10-21-13(3)12(15)2/h5-8,10H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIEDAPSLRJZSBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NN=C(N2C)C3=CSC(=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4,5-DIMETHYL-3-THIENYL)-4-METHYL-5-[(4-METHYLBENZYL)SULFANYL]-4H-1,2,4-TRIAZOLE
Reactant of Route 2
Reactant of Route 2
3-(4,5-DIMETHYL-3-THIENYL)-4-METHYL-5-[(4-METHYLBENZYL)SULFANYL]-4H-1,2,4-TRIAZOLE
Reactant of Route 3
Reactant of Route 3
3-(4,5-DIMETHYL-3-THIENYL)-4-METHYL-5-[(4-METHYLBENZYL)SULFANYL]-4H-1,2,4-TRIAZOLE
Reactant of Route 4
Reactant of Route 4
3-(4,5-DIMETHYL-3-THIENYL)-4-METHYL-5-[(4-METHYLBENZYL)SULFANYL]-4H-1,2,4-TRIAZOLE
Reactant of Route 5
Reactant of Route 5
3-(4,5-DIMETHYL-3-THIENYL)-4-METHYL-5-[(4-METHYLBENZYL)SULFANYL]-4H-1,2,4-TRIAZOLE
Reactant of Route 6
3-(4,5-DIMETHYL-3-THIENYL)-4-METHYL-5-[(4-METHYLBENZYL)SULFANYL]-4H-1,2,4-TRIAZOLE

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